molecular formula C63H98N18O13S B081579 Substance P CAS No. 12769-48-1

Substance P

Cat. No. B081579
CAS RN: 12769-48-1
M. Wt: 1347.6 g/mol
InChI Key: ADNPLDHMAVUMIW-CUZNLEPHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substance P (SP) is a neuropeptide that consists of 11 amino acid residues . It is present in the nervous system and gastrointestinal tract . It causes the contraction of smooth muscle and dilation of blood vessels, and acts as a potent neurotransmitter especially in the transmission of signals from pain receptors .


Synthesis Analysis

This compound is synthesized by the solid-phase Merrifield method . It may regulate IL-8 synthesis at the level of mRNA stability rather than at the level of RNA synthesis .


Molecular Structure Analysis

This compound is an undecapeptide, a peptide composed of a chain of 11 amino acid residues . It belongs to the tachykinin family of neuropeptides . The deduced amino acid sequence of this compound is as follows: Arg Pro Lys Pro Gln Gln Phe Phe Gly Leu Met (RPKPQQFFGLM) with an amide group at the C-terminus .


Chemical Reactions Analysis

This compound functions by activating a receptor-channel coupling mechanism that involves the production of IP3, which releases Ca++ from inter- stores and generates an oscillatory chloride current .


Physical And Chemical Properties Analysis

Physical properties include color, molecular weight, and volume . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

  • Localization in the Nervous System : Substance P has been localized in certain primary sensory neurons and in many brain areas, supporting its role as a transmitter or modulator in the nervous system (Hokfelt et al., 1975).

  • Role in CNS and Release Mechanisms : Studies have shown this compound's potent depolarizing action on motoneurons and its characteristic neuronal excitation, suggesting its neurotransmitter role in the CNS. Its release from the hypothalamus is potassium-evoked and calcium-dependent (Iversen, Jessell, & Kanazawa, 1976).

  • This compound Receptor and Genetic Studies : A functional cDNA encoding the rat this compound receptor has been characterized, revealing its relation to the G protein-coupled receptor family and its distribution in various tissues (Hershey & Krause, 1990).

  • Alzheimer's Disease : this compound-like immunoreactivity is significantly reduced in Alzheimer's disease cerebral cortex and hippocampus, indicating the vulnerability of this compound neurons or their terminals in AD (Beal & Mazurek, 1987).

  • Role in Nociception : this compound is known as a modulator of nociception, signaling the intensity of noxious or aversive stimuli. Genetic studies and the development of antagonists have supported its central role in various CNS pathways involved in psychological stress (DeVane, 2001).

  • Effects on Haemodynamics and Metabolism : this compound has vaso-active properties and affects general and coronary haemodynamics in dogs (Maxwell, 1968).

  • Central Sedative Activity : It has a central sedative activity and influences sensory transmission (Stern, 1969).

  • Conformation in Solution : Studies on its three-dimensional structure in different solvents suggest a complex conformational equilibrium (Chassaing, Convert, & Lavielle, 1986).

  • Role in Pain Transmission : this compound is involved in gating the transfer of pain information through the spinal cord (Henry, 1980).

  • Ionic Mechanisms : It has complex ionic mechanisms involving activation and deactivation of membrane conductances in neurons (Spigelman & Puil, 1990).

  • Role in Depression : this compound plays a role in depression, acting as a central neurotransmitter, neuromodulator, and immunomodulator. NK1 receptor antagonists have shown promise in treating depression with fewer side effects (Schwarz & Ackenheil, 2002).

  • Interactions with Opiates and Opioids : The interaction between this compound and opiates, opioids, and their receptors has been a subject of research, contributing to the development of analgesics (Schneider, Bunge, & Heinrich, 1990).

  • Role in Inflammation : this compound is elevated in inflamed human periradicular tissue, suggesting its role in modulating inflammatory responses (Tuncer, Alaçam, & Oral, 2004).

  • Interaction with Mast Cells : It induces granulocyte infiltration through the degranulation of mast cells, playing a role in inflammatory changes (Matsuda et al., 1989).

  • Involvement in Respiratory Disorders : this compound is involved in respiratory disorders, including its role in respiratory rhythm regulation and initiation of cytokine storming in COVID-19 (Mehboob, Oehme, & Pfaff, 2023).

  • Immune Response : this compound mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production (Mashaghi et al., 2016).

Mechanism of Action

Substance P is released from the terminals of specific sensory nerves . It acts as a neurotransmitter and a neuromodulator . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing .

Safety and Hazards

Substance P should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There are several potential development directions of carbohydrate-containing therapeutics, which could be relevant for Substance P. These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPLDHMAVUMIW-CUZNLEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1347.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33507-63-0
Record name Substance P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Substance P
Reactant of Route 2
Substance P
Reactant of Route 3
Substance P
Reactant of Route 4
Substance P
Reactant of Route 5
Substance P
Reactant of Route 6
Substance P

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.